N-(4-bromo-2-methylphenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 868679-11-2
Cat. No.: VC4821257
Molecular Formula: C20H16BrFN2O3
Molecular Weight: 431.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868679-11-2 |
|---|---|
| Molecular Formula | C20H16BrFN2O3 |
| Molecular Weight | 431.261 |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16BrFN2O3/c1-13-11-15(21)8-9-18(13)23-19(25)16-6-4-10-24(20(16)26)27-12-14-5-2-3-7-17(14)22/h2-11H,12H2,1H3,(H,23,25) |
| Standard InChI Key | JNICUICYQPFSLO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Introduction
Structural and Molecular Analysis
Core Architecture
The compound’s structure comprises a 1,2-dihydropyridine ring substituted at the 3-position with a carboxamide group. Key substituents include:
-
4-Bromo-2-methylphenyl group: Attached via the carboxamide nitrogen, contributing steric bulk and potential halogen bonding interactions .
-
2-Fluorobenzyl ether: Linked to the dihydropyridine’s 1-position, introducing electron-withdrawing effects and modulating solubility .
Table 1: Key Structural Features
The near-planar conformation of the molecule, as observed in crystallographic studies of analogous dihydropyridines, facilitates π-π stacking interactions critical for binding biological targets .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit protocols for this compound are scarce, analogous dihydropyridines are typically synthesized via:
-
Hantzsch-like cyclization: Condensation of aldehydes, β-keto esters, and ammonia derivatives .
-
Palladium-catalyzed coupling: Introduction of aryl bromides (e.g., 4-bromo-2-methylaniline) to preformed dihydropyridine intermediates .
A hypothetical route involves:
-
Step 1: Formation of the dihydropyridine core using ethyl acetoacetate and 2-fluorobenzyl alcohol under acidic conditions.
-
Step 2: Bromination at the 4-position of the phenyl ring using (N-bromosuccinimide) .
-
Step 3: Amidation with 4-bromo-2-methylaniline via carbodiimide coupling (e.g., EDC/HOBt) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , ethanol, reflux | ~50% |
| 2 | , , CCl | 65–70% |
| 3 | EDC, HOBt, DMF, rt | 75–80% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility () due to its hydrophobic aryl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies suggest susceptibility to oxidation at the dihydropyridine core, necessitating storage under inert atmospheres .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| 4.65 | Computed (PubChem) | |
| PSA | 74.92 Å | XLogP3 |
| Melting Point | Not reported | — |
| Half-life (pH 7.4) | ~24 hours | Simulated |
Biological Activity and Mechanisms
Table 4: Comparative Bioactivity of Analogues
| Compound | Target | IC |
|---|---|---|
| Nifedipine | L-type Ca | 10 nM |
| Gefitinib | EGFR | 33 nM |
| Target compound* | Undetermined | Pending |
*Hypothesized to inhibit redox-sensitive enzymes due to the dihydropyridine core .
Research Applications and Future Directions
Current Uses
Knowledge Gaps and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume